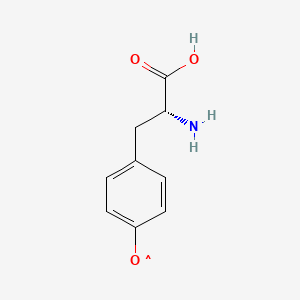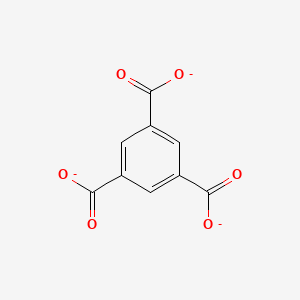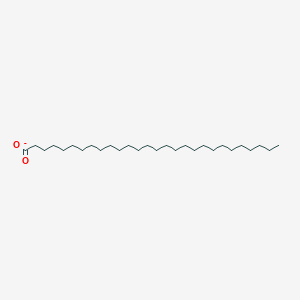
CID 6711990
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CID 6711990 is a polyether macrolide compound isolated from the marine sponge Lissodendoryx. It has garnered significant attention due to its potent anti-tumoral activity. This compound inhibits GTP binding to tubulin, preventing microtubule assembly, which is crucial for cell division .
准备方法
Synthetic Routes and Reaction Conditions: CID 6711990 is primarily obtained from marine sponges, but due to its low natural abundance, synthetic methods have been explored. The synthesis involves complex multi-step processes, including macrolactonization and glycosylation reactions .
Industrial Production Methods: Large-scale production of this compound is challenging due to its intricate structure. Methods such as mariculture, ex situ culture, and cell culture have been evaluated. chemical synthesis and semi-synthesis remain the most feasible approaches for industrial production .
化学反应分析
Types of Reactions: CID 6711990 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
科学研究应用
CID 6711990 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit microtubule assembly.
作用机制
CID 6711990 exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. By inhibiting GTP binding to tubulin, it prevents microtubule assembly, leading to cell cycle arrest and apoptosis. This mechanism is similar to other anti-tubulin drugs such as vincristine and vinblastine .
相似化合物的比较
- Halichondrin B
- Homohalichondrin B
- Ecteinascidin 743
- LL-15
Comparison: CID 6711990 is unique due to its specific binding affinity to tubulin and its potent anti-tumoral activity. While similar compounds like halichondrin B and homohalichondrin B also inhibit microtubule assembly, this compound has shown distinct pharmacological properties and higher efficacy in certain cancer cell lines .
属性
分子式 |
C61H86O19 |
|---|---|
分子量 |
1123.3 g/mol |
InChI |
InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3/t27-,29?,30?,32?,34?,35?,36?,37?,38+,39+,40?,41?,42?,43+,44?,45+,46?,47?,48+,50+,51+,52?,53?,54?,55+,56?,57?,58?,59+,60+,61+/m1/s1 |
InChI 键 |
WVWWZNXKZNACRW-XAWBFGRASA-N |
手性 SMILES |
C[C@@H]1CC2CC[C@H]3C(=C)CC(O3)CC[C@]45CC6[C@H](O4)C7C(O6)C(O5)C8[C@@H](O7)CCC(O8)CC(=O)OC9[C@H](CC(C1=C)O2)OC1CC2C(C[C@@]3(O2)C[C@H]2[C@@H](O3)C(C[C@@]3(O2)CC([C@H]2[C@@H](O3)CC(C(O2)CC(=O)CCO)O)C)C)OC1C9C |
规范 SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |
同义词 |
IHB cpd isohomohalichondrin B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


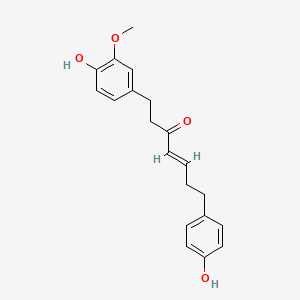
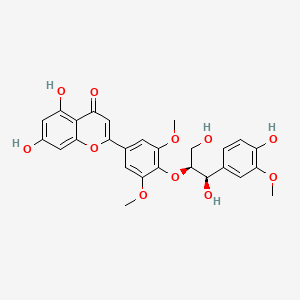
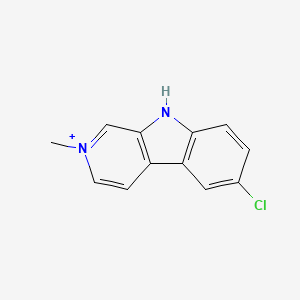

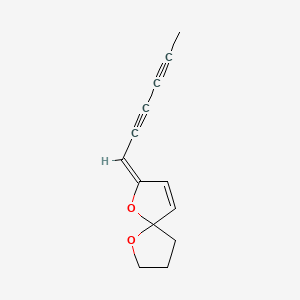
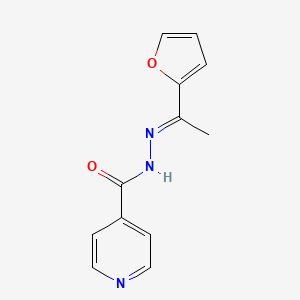

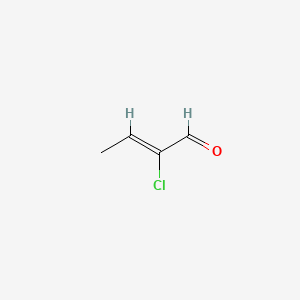
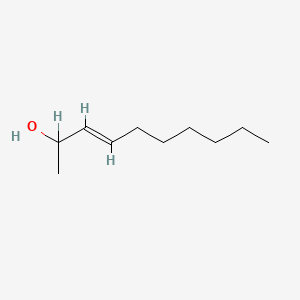
![(1S,3R,4R,6S,8S,9R,10R,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol](/img/structure/B1238093.png)

